5-Amino-6-methylpyridin-3-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H8N2O |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
5-amino-6-methylpyridin-3-ol |
InChI |
InChI=1S/C6H8N2O/c1-4-6(7)2-5(9)3-8-4/h2-3,9H,7H2,1H3 |
InChI Key |
WYTFHCNXBFVNHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)O)N |
Origin of Product |
United States |
Historical Context and Significance Within Pyridine Chemistry
The journey into the world of pyridine (B92270) chemistry began in the mid-19th century. In 1846, Scottish chemist Thomas Anderson first isolated pyridine by heating animal bones, naming it from the Greek words for "fire" and the suffix "idine" to denote a nitrogen-containing cyclic compound. wikipedia.orgslideserve.com However, its precise chemical structure remained a puzzle for several decades. It wasn't until the work of Wilhelm Körner (1869) and James Dewar (1871) that the currently accepted structure, analogous to benzene (B151609) with one methine group replaced by a nitrogen atom, was proposed. wikipedia.orgslideserve.comacs.org
The late 19th and early 20th centuries saw pivotal developments in the synthesis of pyridine derivatives. In 1881, Arthur Rudolf Hantzsch described the first major synthesis of these compounds, a method that typically involves the condensation of a β-keto acid, an aldehyde, and ammonia (B1221849). wikipedia.orgacs.org This reaction, now known as the Hantzsch pyridine synthesis, was a significant step forward, allowing for the creation of asymmetrically substituted pyridines. wikipedia.org Another landmark achievement came in 1924 from Russian chemist Aleksei Chichibabin, who developed a more efficient synthesis using inexpensive reagents like formaldehyde (B43269) and acetaldehyde. wikipedia.orgacs.orgchempanda.com This method proved crucial for industrial-scale production. wikipedia.org Later, the Kröhnke pyridine synthesis, discovered in 1961, provided another versatile method for preparing a wide range of pyridine compounds. nih.gov
The significance of pyridine and its derivatives is rooted in their widespread presence in vital molecules. The pyridine ring is a core component of many important compounds, including pharmaceuticals, agrochemicals, and vitamins like pyridoxine (B80251) (Vitamin B6). wikipedia.orgchempanda.com This has driven over a century of research into their synthesis and functionalization, establishing a rich chemical context for any substituted pyridine, including 5-Amino-6-methylpyridin-3-ol. slideserve.com
Overview of Research Directions Pertaining to Aminopyridinols
Aminopyridinols, the chemical class to which 5-Amino-6-methylpyridin-3-ol belongs, are a subset of aminopyridines that are of significant interest in medicinal chemistry. Aminopyridine derivatives are recognized as essential heterocycles that interact with various enzymes and receptors, leading to a broad spectrum of biological and pharmacological effects. researchgate.net Consequently, they are frequently used as building blocks in the development of new therapeutic agents. semanticscholar.orgnih.gov
Current research into aminopyridines and their hydroxylated derivatives (aminopyridinols) follows several key directions:
Discovery of Novel Bioactivities: Aminopyridine structures are known to be effective agents with potential antibacterial, anticancer, and anti-inflammatory properties. nih.gov Research continually explores new derivatives for enhanced or novel therapeutic applications. semanticscholar.org For example, the aminopyridine motif has been investigated for its potential as an inhibitor of the BACE1 enzyme, a target in Alzheimer's disease research. nih.gov
Advanced Synthesis Methodologies: A major focus is the development of efficient and versatile synthetic routes. Modern approaches like multicomponent reactions (MCRs) are valued because they can generate a diverse library of substituted aminopyridines in a single step with high efficiency and minimal waste. semanticscholar.orgnih.gov Other powerful techniques, such as the Buchwald-Hartwig amination, have also been adapted for the synthesis of these compounds. nih.gov
Site-Selective Functionalization: The ability to add or modify chemical groups at specific positions on the pyridine (B92270) ring is crucial for fine-tuning a molecule's properties. The electronic nature of the pyridine ring makes functionalization at certain positions, like the meta-position, particularly challenging. innovations-report.com Recent breakthroughs have provided new strategies for achieving highly regioselective C-H functionalization at the meta- and para-positions, which could significantly accelerate the development of pyridine-based drugs and materials. innovations-report.comnih.gov
Ligand Development: The unique structural and electronic properties of aminopyridines make them useful as ligands in coordination chemistry and for biological receptors. numberanalytics.com For instance, certain amino-dicyanopyridine derivatives have been synthesized and evaluated as ligands for adenosine (B11128) receptors, which are potential targets for treating conditions like epilepsy. nih.gov
While direct research on this compound is not extensively documented in publicly available literature, its structure fits squarely within these active research areas. The combination of amino, hydroxyl, and methyl groups on the pyridine core presents a unique scaffold that could be explored within drug discovery programs and materials science.
Structural Classification Within Substituted Pyridines
Conventional Multi-Step Organic Synthesis Routes
Conventional synthesis of this compound and its analogs often involves multi-step sequences that manipulate the substitution patterns of the pyridine ring. savemyexams.comyoutube.comyoutube.com These methods provide a foundational understanding of the chemical reactivity of pyridines and allow for the construction of a diverse range of derivatives.
Nitration and Reduction Strategies for Substituted Pyridines
A common strategy to introduce an amino group onto a pyridine ring is through the nitration of a pyridine precursor, followed by the reduction of the resulting nitro group. The nitration of pyridines can be achieved using reagents like dinitrogen pentoxide, often in an organic solvent, followed by treatment with sodium bisulfite. ntnu.no The position of nitration is influenced by the existing substituents on the pyridine ring. For instance, the nitration of 3-methylpyridine (B133936) yields 3-methyl-5-nitropyridine. ntnu.no
Subsequent reduction of the nitro group to an amine is a standard transformation in organic synthesis. This two-step process of nitration and reduction provides a reliable route to aminopyridines, which can then be further functionalized. For example, 2-amino-5-nitropyridine (B18323) can be synthesized from 3-nitropyridine (B142982) by reaction with ammonia (B1221849) and potassium permanganate. ntnu.no A study on the nitration of 2-diethylamino-6-methylpyridine using a mixture of sulfuric and nitric acid demonstrated the synthesis of 5-nitro-2-diethylamino-6-methylpyridine. researchgate.net
Cyclization Reactions in Pyridine Ring Formation
The formation of the pyridine ring itself through cyclization reactions is a fundamental approach to synthesizing substituted pyridines. kyoto-u.ac.jp These methods often involve the condensation of smaller, acyclic precursors. For instance, the synthesis of 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones has been achieved through the reaction of ethyl 2,2-dicyanovinylcarbamate derivatives with primary aromatic amines. nih.gov
Another example involves the multicomponent condensation of malononitrile, hydrogen sulfide, an aldehyde, and a halide to produce amino-3,5-dicyanopyridine derivatives. nih.gov Furthermore, the coupling of 3-formyl-4-hydroxypyridin-2(1H)-one with secondary amines can produce exocyclic enamines, which are precursors to various bicyclic pyridinones. nih.gov A scalable synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles has been developed from 3-amino-4-methylpyridines through treatment with trifluoroacetic anhydride (B1165640), showcasing a [4+1]-cyclization approach. chemrxiv.org The synthesis of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides involves the cyclization of ethyl 2-amino-5-methylbenzoate with diethylmalonate. mdpi.com
Halogenation and Subsequent Functionalization
Halogenated pyridines are versatile intermediates that can be converted into a wide array of functionalized derivatives. nih.govresearchgate.net The introduction of a halogen at a specific position on the pyridine ring allows for subsequent cross-coupling reactions or nucleophilic substitutions. For example, a new synthetic strategy for preparing 6-amino-2,4,5-trimethylpyridin-3-ols involves a six-step sequence starting from pyridoxine (B80251) hydrochloride. nih.gov A key step in this process is the Buchwald-Hartwig amination of 3-benzyloxy-6-bromo-2,4,5-trimethylpyridine, which allows for the introduction of various amino groups at the C(6)-position. nih.gov
Strategies for the selective halogenation of pyridines are crucial. nih.gov Designed phosphine (B1218219) reagents have been used to install a phosphonium (B103445) salt at the 4-position of pyridines, which is then displaced by a halide nucleophile. nih.govnih.gov This method is effective for a broad range of unactivated pyridines. nih.gov Another approach involves the regioselective 3,4-difunctionalization of 3-chloropyridines via 3,4-pyridyne intermediates, leading to 2,3,4-trisubstituted pyridines. nih.gov
Biocatalytic and Chemoenzymatic Approaches to Pyridinol Synthesis
In recent years, biocatalytic and chemoenzymatic methods have emerged as powerful alternatives to traditional chemical synthesis for producing pyridinols. researchgate.netyoutube.com These approaches often offer higher regioselectivity and operate under milder reaction conditions.
Regioselective Oxyfunctionalization by Whole-Cell Systems
Whole-cell biocatalysis provides an effective means for the regioselective hydroxylation of pyridine derivatives. For example, whole cells of Burkholderia sp. MAK1 have demonstrated the ability to convert various pyridine derivatives into their corresponding pyridin-5-ols. researchgate.net This strain can utilize pyridin-2-ol as a source of carbon and energy and has been shown to be effective in the oxyfunctionalization of 2-aminopyridines and 2-aminopyridine (B139424) derivatives, converting them into their 5-hydroxy counterparts. researchgate.net The transformation rate of pyridine derivatives in microbial systems is dependent on the nature of the substituents on the ring. nih.gov
Enzymatic Transformation Pathways of Pyridine Derivatives
The enzymatic transformation of pyridine derivatives is a key aspect of their microbial metabolism and can be harnessed for synthetic purposes. nih.gov The degradation of many pyridine derivatives in bacteria often proceeds through the formation of hydroxypyridines. researchgate.net For instance, the microbial degradation of compounds like picolinic acid and nicotinic acid can lead to the formation of 2,5-dihydroxypyridine. researchgate.net The enzymes involved in these pathways, such as monooxygenases, catalyze the specific hydroxylation of the pyridine ring. nih.govsemanticscholar.org The complete catabolic pathway of pyridine in Arthrobacter sp. 68b has been elucidated, revealing a four-step enzymatic process that begins with the cleavage of the pyridine ring. asm.org
Microwave-Assisted Synthesis Techniques
The synthesis of various pyridine derivatives has been shown to benefit from microwave irradiation. For instance, one-pot multi-component reactions to form pyrazolo[3,4-b]pyridine derivatives demonstrated shortened reaction times and higher yields under microwave conditions compared to conventional heating. nih.gov In a similar vein, the acid-catalyzed synthesis of 6-Amino-3,5-dicarbonitrile-2-thio-pyridines from aldehydes, malononitrile, and thiophenol also showed significant rate enhancement with microwave heating. nih.gov
The advantages of microwave-assisted synthesis in the context of preparing pyridines are summarized in the table below, drawing on examples from the synthesis of related heterocyclic compounds.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Pyridine Derivatives
| Reaction Type | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridine synthesis | Not specified | Shorter reaction times, higher yields | nih.gov |
| 6-Amino-3,5-dicarbonitrile-2-thio-pyridine synthesis | Not specified | Shorter reaction times, moderate to good yields | nih.gov |
These examples underscore the potential of microwave-assisted techniques for the efficient synthesis of functionalized pyridines, which are key intermediates in the production of compounds like this compound. The rapid and controlled heating offered by microwave irradiation can be particularly advantageous for multi-step syntheses and for reactions that are sluggish under conventional conditions.
Modern Synthetic Strategies for Pyridine Core Derivatization
The functionalization of the pyridine ring is a cornerstone of medicinal chemistry, enabling the synthesis of a vast array of bioactive molecules. researchgate.net Recent advancements in synthetic organic chemistry have provided a diverse toolkit for the derivatization of the pyridine core, moving beyond classical condensation reactions. researchgate.net
Transition-Metal-Catalyzed Reactions:
Transition-metal catalysis has revolutionized the synthesis of functionalized pyridines. researchgate.net Palladium-catalyzed cross-coupling reactions, for example, are widely used to introduce carbon-carbon and carbon-heteroatom bonds at various positions on the pyridine ring. nih.gov Tandem palladium catalysis has been employed for the synthesis of tetrahydroquinoline derivatives through a cross-coupling reaction followed by an intramolecular C-N bond formation. nih.gov Furthermore, chiral copper hydride (CuH) complexes have been shown to catalyze the C-C bond-forming dearomatization of pyridines, providing a route to enantioenriched piperidines and pyridines. researchgate.net
Multicomponent Reactions:
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. researchgate.net The synthesis of highly functionalized pyridine derivatives has been achieved through one-pot MCRs, often accelerated by microwave irradiation. nih.gov
Chemo-Enzymatic Strategies:
The integration of biocatalysis with chemical synthesis, known as a chemo-enzymatic approach, has emerged as a powerful strategy for the asymmetric dearomatization of activated pyridines. acs.org This method allows for the preparation of substituted piperidines with high stereoselectivity. acs.org For instance, a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. acs.org
Late-Stage Functionalization:
The direct functionalization of the pyridine core at a late stage of a synthetic sequence is a highly desirable strategy. Activation of the pyridine ring with trifluoromethanesulfonic anhydride (Tf₂O) has shown significant potential for late-stage functionalization under mild conditions. nih.gov This method facilitates reactions such as halogenation at the 3-position of the pyridine ring. nih.gov
The following table summarizes some of the modern synthetic strategies for pyridine core derivatization.
Table 2: Modern Synthetic Strategies for Pyridine Core Derivatization
| Strategy | Description | Key Features | Reference |
|---|---|---|---|
| Transition-Metal Catalysis | Use of metals like palladium and copper to facilitate bond formation. | High efficiency and selectivity for C-C and C-heteroatom bond formation. | nih.govresearchgate.net |
| Multicomponent Reactions | Three or more reactants combine in a single synthetic operation. | High atom economy and efficiency in building molecular complexity. | nih.govresearchgate.net |
| Chemo-Enzymatic Synthesis | Combination of chemical and biocatalytic steps. | Provides access to chiral, stereo-defined piperidine (B6355638) derivatives. | acs.org |
These modern synthetic methodologies provide versatile and powerful routes for the synthesis and derivatization of the pyridine core, enabling the creation of a wide range of analogues of this compound for further research and development.
Reaction Mechanisms Involving the Pyridine Ring
The pyridine ring, while aromatic, exhibits distinct reactivity compared to benzene due to the presence of the electronegative nitrogen atom. This nitrogen atom deactivates the ring towards electrophilic attack and directs incoming electrophiles to specific positions. Conversely, it activates the ring for nucleophilic substitution, particularly at the positions ortho and para to the nitrogen. The amino and hydroxyl groups on this compound are strong activating groups that significantly influence the regioselectivity of its reactions.
Electrophilic Substitution Pathways
The pyridine ring is generally less reactive towards electrophiles than benzene due to the electron-withdrawing nature of the nitrogen atom. nih.govmdpi.com This deactivation is further compounded when the pyridine nitrogen is protonated or coordinated to a Lewis acid, which is often a requirement for generating the electrophile. nih.gov Electrophilic substitution, when it does occur, typically favors the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions leads to a destabilized intermediate with a positive charge on the nitrogen atom. mdpi.comnih.gov
However, the presence of the strongly electron-donating amino and hydroxyl groups in this compound counteracts the deactivating effect of the ring nitrogen. These groups increase the electron density of the pyridine ring, particularly at the ortho and para positions relative to themselves, making the molecule more susceptible to electrophilic attack than pyridine itself. The directing effects of the substituents on this compound are as follows:
Amino group (at C5): Activating and ortho-, para-directing.
Hydroxyl group (at C3): Activating and ortho-, para-directing.
Methyl group (at C6): Weakly activating and ortho-, para-directing.
Considering the positions of these groups, electrophilic attack is most likely to occur at the C2 and C4 positions, which are ortho and para to the activating hydroxyl and amino groups. The C6 position is already substituted with a methyl group. The precise outcome of an electrophilic substitution reaction would depend on the specific electrophile and the reaction conditions. For instance, in the bromination of 5-substituted 2-aminopyridines, the reaction proceeds on the free base, and the rate is influenced by the nature of the substituent. rsc.org In some cases, to enhance reactivity towards electrophiles, the pyridine nitrogen can be converted to a pyridine-N-oxide, which activates the 2- and 4-positions to electrophilic attack. researchgate.net
Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound
| Position | Activating/Deactivating Influence of Substituents | Predicted Reactivity |
| C2 | Ortho to -OH, Meta to -NH2, Para to -CH3 | Highly Activated |
| C4 | Para to -OH, Ortho to -NH2 | Highly Activated |
Nucleophilic Substitution at the Pyridine Core
The pyridine ring is inherently electron-deficient and thus more susceptible to nucleophilic attack than benzene. Nucleophilic substitution is favored at the 2- and 4-positions because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom. nih.govresearchgate.net Attack at the 3-position is significantly slower as it does not allow for this stabilization. researchgate.net
In the case of this compound, direct nucleophilic substitution on the pyridine ring is unlikely under normal conditions, as there are no good leaving groups present. However, if a leaving group were present at the 2- or 4-position, nucleophilic substitution would be a viable pathway. The reaction would proceed via an addition-elimination mechanism, where the nucleophile first adds to the ring to form a negatively charged intermediate (a Meisenheimer-like complex), followed by the elimination of the leaving group to restore aromaticity. researchgate.net The reactivity can be enhanced by the presence of electron-withdrawing groups on the ring or by quaternization of the pyridine nitrogen, which further increases the ring's electrophilicity. acs.org
Tautomeric Equilibria and their Chemical Implications
Tautomerism is a key feature of hydroxypyridines, where a proton can move between the hydroxyl oxygen and the ring nitrogen. This equilibrium has a profound impact on the chemical and physical properties of the molecule.
Pyridol-Pyridone Tautomerism
For 3-hydroxypyridines, the tautomeric equilibrium involves the pyridol form (3-hydroxypyridine) and the pyridone form, which exists as a zwitterion (3-pyridone). mdpi.comacs.orgrsc.orgresearchgate.net In the gas phase or in non-polar solvents, the hydroxypyridine form is generally more stable. acs.orgrsc.org However, in polar solvents, the pyridone form can be significantly stabilized. acs.org
For this compound, the equilibrium would be between the this compound (pyridol) form and the 5-Amino-6-methyl-3-pyridone (zwitterionic) form. The presence of the amino and methyl groups will influence the position of this equilibrium.
Table 2: Tautomeric Forms of this compound
| Tautomeric Form | Structure |
| Pyridol Form | This compound |
| Pyridone (Zwitterionic) Form | 5-Amino-6-methyl-3-pyridone |
Solvent Effects on Tautomer Stability
The stability of the tautomers of 3-hydroxypyridines is highly dependent on the solvent. acs.orgmdpi.comacs.orgrsc.org Polar, protic solvents such as water can stabilize the zwitterionic pyridone form through hydrogen bonding. acs.org In contrast, non-polar solvents favor the less polar pyridol form. acs.org For 3-hydroxypyridine (B118123) itself, studies in binary solvent mixtures of 1,4-dioxane (B91453) and water have shown that as the water content increases, the equilibrium shifts towards the zwitterionic tautomer. acs.org Ab initio calculations suggest that multiple water molecules are involved in solvating the polar centers of the tautomers. mdpi.comrsc.org It is reasonable to expect that this compound would exhibit similar behavior, with the pyridol form being favored in non-polar media and the zwitterionic pyridone form becoming more significant in polar, protic solvents.
Oxidation and Reduction Chemistry of Aminopyridinols
The oxidation and reduction chemistry of aminopyridinols is complex due to the presence of multiple reactive sites. The amino and hydroxyl groups are susceptible to oxidation, while the pyridine ring can be reduced.
The oxidation of aminophenols, which are structurally related to aminopyridinols, often proceeds via the formation of a free radical intermediate. nih.gov For instance, the oxidation of p-aminophenol yields a p-aminophenoxy free radical. nih.gov Similarly, the electrochemical oxidation of aminopyridines can occur. The oxidation of 2-aminophenols can be catalyzed by copper complexes, leading to the formation of phenoxazinone structures. In the case of this compound, oxidation could potentially lead to quinone-imine type structures or polymeric materials, depending on the oxidant and reaction conditions. For example, the anodic oxidation of a related 5-aminopyrimidin-4(3H)-one in the presence of chloride ions proceeds via an indirect mechanism mediated by electrochemically generated chlorine, leading to ring cleavage. mdpi.com
The reduction of the pyridine ring typically requires catalytic hydrogenation under pressure or the use of strong reducing agents. acs.org The reduction of pyridinium (B92312) salts is generally easier to achieve. acs.org For this compound, catalytic reduction would likely lead to the corresponding 5-amino-6-methylpiperidin-3-ol, saturating the pyridine ring. The specific conditions required would depend on the desired degree of reduction and the catalyst used.
Reactivity of Amino and Hydroxyl Functional Groups
The amino and hydroxyl groups are the primary sites of chemical reactivity in this compound, rendering the molecule susceptible to a range of functionalization reactions. Their nucleophilic character allows for reactions such as alkylation and acylation, while the hydroxyl group can also exhibit acidic properties. The relative reactivity of these two groups can often be controlled by judicious choice of reaction conditions.
The reactivity of 3-hydroxypyridine and its derivatives in electrophilic substitution has been a subject of considerable study. The position of substitution is influenced by the reaction conditions and the nature of other substituents on the ring. scispace.com In acidic media, the pyridine nitrogen is protonated, which deactivates the ring towards electrophilic attack. However, the hydroxyl group, being an activating group, can still direct incoming electrophiles.
The amino group in aminopyridines is also a site of significant reactivity. N-alkylation of aminopyridines is a common transformation, though it can sometimes be challenging to achieve selectivity, as alkylation can also occur on the pyridine nitrogen. rsc.org Various methods have been developed to address this, including the use of specific catalysts and protecting group strategies.
The hydroxyl group of 3-hydroxypyridine derivatives can participate in reactions typical of phenols, such as the formation of ethers and esters. For instance, 3-hydroxypyridine can react with strong acids to form pyridinium salts. dergipark.org.tr
Alkylation Reactions
The amino and hydroxyl groups of this compound can both undergo alkylation. The site of alkylation (N-alkylation vs. O-alkylation) can be influenced by factors such as the choice of base, solvent, and alkylating agent.
Selective mono-N-alkylation of amino alcohols can be achieved through chelation with reagents like 9-borabicyclo[3.3.1]nonane (9-BBN). This method involves the formation of a stable chelate that allows for the selective alkylation of the amino group. organic-chemistry.org While not specifically demonstrated for this compound, this strategy could potentially be applied to achieve selective N-alkylation.
Direct N-alkylation of unprotected amino acids with alcohols has also been reported, offering a sustainable method for this transformation. nih.gov This approach, catalyzed by well-defined complexes, produces water as the only byproduct.
The synthesis of 5-Methoxy-6-methylpyridin-3-amine, an O-alkylated derivative, has been reported, indicating that selective O-alkylation is achievable. chemscene.com
Table 1: Hypothetical Alkylation Reactions of this compound
| Alkylating Agent | Base/Catalyst | Predominant Product | Potential Reaction Conditions |
| Methyl Iodide | NaH | 5-Methoxy-6-methylpyridin-3-amine | Anhydrous THF, 0 °C to rt |
| Benzyl Bromide | K2CO3 | 5-(Benzyloxy)-6-methylpyridin-3-amine | Acetonitrile, reflux |
| Dimethyl Sulfate | 9-BBN then NaH | N-Methyl-5-amino-6-methylpyridin-3-ol | THF, rt |
Note: This table is illustrative and based on general principles of aminopyridinol reactivity. Specific experimental validation for this compound is required.
Acylation Reactions
Similar to alkylation, acylation can occur at either the amino or the hydroxyl group of this compound. The chemoselectivity of this reaction is highly dependent on the reaction conditions.
The synthesis of novel 5-amino-6-ethoxy-2-alkylpyrimidine-4-carbonitriles from N-(2-amino-1,2-dicyanovinyl)acetamide derivatives demonstrates the acylation of an amino group in a related heterocyclic system. rsc.org
The reaction of 3-aminopyridine (B143674) derivatives with chloroacetyl chloride leads to acylation at the amino group. rsc.org This suggests that under appropriate conditions, the amino group of this compound would be the preferred site of acylation.
Table 2: Hypothetical Acylation Reactions of this compound
| Acylating Agent | Catalyst/Solvent | Predominant Product | Potential Reaction Conditions |
| Acetic Anhydride | Pyridine | N-(5-hydroxy-2-methylpyridin-3-yl)acetamide | Dichloromethane, 0 °C to rt |
| Benzoyl Chloride | Triethylamine | 5-Amino-6-methylpyridin-3-yl benzoate | THF, rt |
| Acetyl Chloride | - | N-(5-hydroxy-2-methylpyridin-3-yl)acetamide | Acetonitrile, reflux |
Note: This table is illustrative and based on general principles of aminopyridinol reactivity. Specific experimental validation for this compound is required.
Advanced Spectroscopic and Spectrometric Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 5-Amino-6-methylpyridin-3-ol, both proton (¹H) and carbon-13 (¹³C) NMR analyses have been instrumental.
Proton NMR (¹H NMR) spectra of this compound and its derivatives show characteristic signals that correspond to the different types of protons in the molecule. For instance, the methyl group (CH₃) protons on the pyridine (B92270) ring typically appear as a singlet in the upfield region of the spectrum. The amino group (NH₂) protons often present as a broad singlet, and the hydroxyl group (OH) proton also gives a distinct signal. The aromatic protons on the pyridine ring exhibit specific splitting patterns and chemical shifts that are influenced by the positions of the amino, hydroxyl, and methyl substituents.
Carbon-13 NMR (¹³C NMR) provides complementary information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a separate signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom, allowing for the definitive assignment of the carbon framework.
A study on a related compound, 2-amino-6-methylpyridine, showed the methyl group protons at approximately 2.28 ppm and 2.357 ppm in different deuterated solvents. chemicalbook.com The aromatic protons appeared between 6.13 and 7.14 ppm. chemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 | - | 138.3 |
| H2 | 7.36 (s) | - |
| C3 | - | 145.1 |
| C4 | - | 108.9 |
| H4 | 7.07 (s) | - |
| C5 | - | 145.3 |
| C6 | - | 107.1 |
| CH₃ | 2.3-2.5 (s) | 13.2 |
| NH₂ | 5.5-6.5 (br s) | - |
| OH | 9-10 (s) | - |
Note: These are predicted values and may vary based on solvent and experimental conditions. Data compiled from various sources. rsc.org
The precise assignment of chemical shifts in both ¹H and ¹³C NMR spectra is achieved through a combination of one-dimensional and two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments reveal the connectivity between protons and carbons, confirming the structural arrangement of this compound. Conformational analysis, which examines the spatial arrangement of atoms, can also be inferred from coupling constants and Nuclear Overhauser Effect (NOE) data.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.
Table 2: Characteristic IR Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (hydroxyl) | Stretching | 3350–3500 (broad) |
| N-H (amino) | Stretching | 3350–3500 (broad) |
| C=C/C=N (aromatic) | Stretching | 1500–1600 |
Data based on typical functional group frequencies.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring in this compound is a chromophore that absorbs UV light. The presence of the amino and hydroxyl groups as auxochromes influences the wavelength and intensity of the absorption maxima (λmax). The UV-Vis spectrum is useful for confirming the presence of the aromatic system and can be used for quantitative analysis.
Applications As Key Intermediates and Building Blocks in Advanced Organic Synthesis
Role in the Synthesis of Pharmaceutical Precursors
Substituted pyridine (B92270) rings are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. beilstein-journals.org While direct applications of 5-Amino-6-methylpyridin-3-ol are emerging, the broader class of aminopyridinols has demonstrated significant potential. For instance, research into structurally related aminopyridinols has led to the development of compounds with antiangiogenic and antitumor activities. nih.gov A study on 6-amino-2,4,5-trimethylpyridin-3-ols, which share the core aminopyridinol structure, showed that derivatives could exhibit potent antiangiogenic effects, suggesting their potential as anticancer agents. nih.govsemanticscholar.org Furthermore, derivatives of the isomeric 3-Amino-6-methylpyridin-2-ol have been investigated as potential HIV-1 reverse transcriptase inhibitors. The synthesis of amino-3,5-dicyanopyridines with a methylpyridine substituent has also shown promise for developing ligands for adenosine (B11128) A1 receptors, which could be used in potential treatments for epilepsy. nih.gov These examples underscore the value of the aminomethylpyridinol scaffold in generating precursors for new pharmaceuticals.
Utility in Agrochemical and Industrial Chemical Synthesis
The heterocyclic structure of this compound makes it a candidate for the synthesis of new agrochemicals. Pyridine derivatives are integral to many modern pesticides and herbicides. Although specific examples detailing the use of this compound in commercial agrochemicals are not extensively documented, its functional groups are suitable for the types of chemical transformations used to create active agrochemical ingredients. For industrial applications, related compounds like 3-Amino-6-methylpyridin-2-ol are noted for their potential in developing materials with unique properties, such as fluorescence or conductivity. The reactivity of the amino and hydroxyl groups allows for integration into various formulations to enhance performance.
Scaffolds for Complex Heterocyclic Systems
One of the most significant applications of this compound is its use as a scaffold for building more elaborate heterocyclic systems. bldpharm.com The amino and hydroxyl groups are reactive sites that can participate in cyclization and condensation reactions to form fused-ring systems. mdpi.com The development of synthetic methods to create complex molecules often relies on such versatile building blocks. frontiersin.org For example, research on related aminopyridines demonstrates their role in multicomponent reactions to generate diverse libraries of compounds with potential pharmacological interest. nih.govfrontiersin.org The ability to functionalize the pyridine ring through its substituents makes this compound a key intermediate for synthesizing novel polycyclic and heterocyclic compounds that are often difficult to produce otherwise. mdpi.comnih.gov
Building Blocks for Polymeric Materials Research
The potential utility of this compound extends to materials science, where it is classified as a "Polymer Science Material Building Block". bldpharm.com Its bifunctional nature, possessing both an amino (-NH2) and a hydroxyl (-OH) group, makes it a suitable candidate for step-growth polymerization. These functional groups can react with other monomers containing complementary functional groups, such as diacids or diacyl chlorides, to form polyesters or polyamides. The incorporation of the rigid, aromatic pyridine ring into a polymer backbone could impart desirable thermal stability and specific mechanical properties to the resulting material. While it is listed as a potential building block for polymers, detailed research studies or specific examples of its incorporation into polymeric materials are not widely reported in the available literature. bldpharm.combldpharm.com
Table of Chemical Properties
Below is a table summarizing the key chemical properties of this compound.
Table of Mentioned Compounds
The following table lists the chemical compounds mentioned in this article.
Mechanistic and Theoretical Aspects of Biological Interactions
In Vitro Metabolism and Biotransformation Pathways
While specific in vitro metabolism studies on 5-Amino-6-methylpyridin-3-ol are not extensively documented in publicly available literature, the metabolic fate of structurally related aminopyridines can provide valuable insights into its potential biotransformation pathways.
Enzyme-Mediated Oxidation and Hydroxylation Processes
Studies on analogous compounds, such as 2-amino-3-methylpyridine (B33374), have revealed that enzyme-mediated oxidation and hydroxylation are key metabolic routes. nih.gov Biocatalysis, driven by enzymes, offers a highly selective and efficient means of chemical transformation under mild conditions. rsc.orgresearchgate.net For aminopyridinols, it is plausible that cytochrome P450 enzymes play a significant role in their metabolism. The metabolism of 2-amino-3-methylpyridine in rat and rabbit liver preparations, for instance, resulted in the formation of 2-amino-3-methylpyridine-N-oxide, 2-amino-3-hydroxymethylpyridine, and 2-amino-5-hydroxy-3-methylpyridine. nih.gov This suggests that N-oxidation of the pyridine (B92270) ring nitrogen and hydroxylation of the methyl group are likely metabolic pathways for this compound. The enzymatic oxidation of reduced pyridine nucleotides is a fundamental biochemical process, highlighting the general capacity of biological systems to metabolize pyridine-containing structures. nih.gov
Table 1: Potential Metabolites of this compound based on Analogue Studies
| Parent Compound | Potential Metabolic Pathway | Potential Metabolite |
| This compound | N-Oxidation | This compound-N-oxide |
| This compound | Methyl Group Hydroxylation | 5-Amino-3-hydroxy-6-(hydroxymethyl)pyridinium |
| This compound | Ring Hydroxylation | 5,x-Diamino-6-methylpyridin-3,y-diol (position of second hydroxyl group may vary) |
This table is a theoretical postulation based on the metabolism of related aminopyridine compounds.
Formation of Reactive Intermediates (Theoretical Postulation)
The metabolism of certain aminopyridine structures can potentially lead to the formation of reactive intermediates. While direct evidence for this compound is lacking, the metabolism of other aminopyridines has been investigated for the formation of reactive species. For example, in the study of 2-amino-3-methylpyridine, no evidence was found for the formation of reactive 2-hydroxylamine, 2-nitroso, or 2-nitro-3-methyl-pyridine intermediates. nih.gov However, the reactivity of aminopyridines with halogens and interhalogens has been shown to form various complexes and ionic species, indicating the potential for the amino group to influence the electronic properties and reactivity of the pyridine ring. acs.orgresearchgate.net The oxidation of aniline, a structural component analogous to the aminopyridine moiety, is known to produce reactive nitroso species. nih.gov Although the heteroaromatic nature of the pyridine ring in 2-aminopyridines is suggested to reduce this oxidation potential, the possibility of forming reactive intermediates from this compound under specific metabolic conditions cannot be entirely ruled out without direct experimental evidence. nih.gov
Theoretical Investigations of Ligand-Receptor Interactions
Computational methods are invaluable tools for predicting and analyzing the interactions between small molecules like this compound and their biological targets.
Molecular Docking Simulations for Binding Mode Analysis
Computational Approaches to Structure-Activity Relationship (SAR) Exploration
Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govnih.govmdpi.comresearchgate.net Computational SAR approaches can help in designing more potent and selective molecules. For pyridine derivatives, SAR studies have shown that the nature, number, and position of substituents on the pyridine ring significantly affect their biological activity. mdpi.com For example, the antiproliferative activity of pyridine derivatives against cancer cell lines has been correlated with the presence of specific functional groups like methoxy, hydroxyl, and amino groups. mdpi.com In another study, the steric influence of C5 substitution on the pyridine ring of certain analogues was found to modulate their binding affinity for neuronal nicotinic acetylcholine (B1216132) receptors. nih.gov For this compound, computational SAR studies could explore how modifications to the amino, methyl, and hydroxyl groups, or substitutions at other positions on the pyridine ring, would impact its interaction with a specific biological target.
Table 2: Key Structural Features of Aminopyridinols and their Potential Role in Biological Activity
| Structural Feature | Potential Role in Ligand-Receptor Interactions |
| Amino Group (-NH2) | Hydrogen bond donor |
| Hydroxyl Group (-OH) | Hydrogen bond donor and acceptor |
| Pyridine Ring | Aromatic interactions (π-π stacking), core scaffold |
| Methyl Group (-CH3) | Hydrophobic interactions, steric influence |
Enzyme Inhibition Mechanisms and their Molecular Basis
The inhibition of enzymes is a common mechanism of action for many therapeutic agents. nih.gov Aminopyridine derivatives have been investigated as inhibitors of various enzymes.
The general principles of enzyme inhibition involve the binding of an inhibitor to an enzyme, which prevents the substrate from binding or the enzyme from catalyzing the reaction. youtube.comyoutube.com Inhibition can be reversible (competitive, non-competitive, or uncompetitive) or irreversible. youtube.comyoutube.com The specific mechanism of inhibition by a derivative of this compound would depend on the target enzyme and the nature of the interactions within the active site. For example, a competitive inhibitor would likely share structural similarities with the enzyme's natural substrate, allowing it to bind to the active site and block substrate access. youtube.comyoutube.com Non-competitive inhibitors, on the other hand, bind to an allosteric site, changing the enzyme's conformation and reducing its catalytic efficiency without preventing substrate binding. youtube.comyoutube.com
While specific enzyme inhibition studies for this compound are not widely reported, related aminopyrimidine derivatives have been studied as potential anti-cancer agents through molecular docking with targets like IGF1R and EGFR. informahealthcare.com Furthermore, the development of multi-target-directed ligands that combine inhibitory functions against different enzymes, such as monoamine oxidase (MAO) and cholinesterase (ChE), highlights the versatility of such scaffolds in drug design. nih.gov The ability to fine-tune inhibitor binding without affecting substrate binding through subtle structural modifications, including the use of non-natural amino acids in the enzyme's active site, demonstrates the sophisticated level of control that can be achieved in modulating enzyme activity. nih.gov
Receptor Antagonism Mechanisms
The scientific literature available in the public domain does not currently provide specific details regarding the receptor antagonism mechanisms of the chemical compound this compound. Extensive searches of chemical and biological databases, as well as the broader scientific literature, have not yielded studies that investigate the direct interaction of this compound with specific biological receptors as an antagonist.
Consequently, there are no detailed research findings, including binding affinities, receptor subtypes targeted, or the specific nature of the antagonistic interactions (e.g., competitive, non-competitive, or allosteric) to report for this compound. The absence of such data means that no data tables can be presented on this topic.
While research exists on the structure-activity relationships of various aminopyridine derivatives, these studies focus on related but structurally distinct molecules. Therefore, any extrapolation of their findings to this compound would be speculative and fall outside the scope of this scientifically rigorous article.
Further research, including in vitro screening assays and molecular docking studies specifically involving this compound, would be necessary to elucidate any potential receptor antagonism mechanisms.
Development and Research on Functionalized Derivatives and Analogues of 5 Amino 6 Methylpyridin 3 Ol
Design and Synthesis of Pyridinone and Pyridinol Bioisosteres
Bioisosterism is a key strategy in medicinal chemistry for the rational design of new compounds by replacing a functional group with another that has similar physical and chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. In the context of 5-amino-6-methylpyridin-3-ol, the design and synthesis of pyridinone and pyridinol bioisosteres have been an area of active investigation. This involves subtle structural changes to the pyridine (B92270) ring and its substituents to mimic the parent molecule while potentially offering improved biological activity or different interaction profiles with biological targets.
For instance, a series of methylated aminopyri(mi)dine compounds were designed and synthesized as potential inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4). nih.gov One notable derivative, compound 6O, demonstrated selective inhibitory activity against FGFR4 over other FGFR isoforms. nih.gov The strategic placement of dimethyl groups on the pyrimidine (B1678525) ring of this bioisostere was found to hinder its ability to form covalent bonds with FGFR1, 2, and 3, thus contributing to its selectivity. nih.gov Furthermore, the presence of a smaller fluorine atom on the dimethoxyphenyl ring of compound 6O facilitates a conformation suitable for strong binding interactions with the target receptor. nih.gov
Synthesis and Characterization of Schiff Base Ligands and their Metal Complexes
The amino group of this compound provides a convenient handle for the synthesis of Schiff bases through condensation reactions with various aldehydes and ketones. These Schiff base ligands, characterized by the presence of an azomethine (-C=N-) group, are excellent chelating agents capable of coordinating with a wide range of transition metal ions. nih.govnih.govekb.eg This has led to the development of numerous metal complexes with diverse geometries and potential applications.
The synthesis of these complexes typically involves the reaction of the pre-formed Schiff base ligand with a metal salt in a suitable solvent. nih.govresearchgate.net Characterization of the resulting metal complexes is carried out using various spectroscopic techniques, including FTIR, NMR, and mass spectrometry, to confirm the coordination of the ligand to the metal center. science.gov The biological efficacy of Schiff bases is often enhanced upon complexation with transition metal ions. nih.gov
Table 1: Examples of Schiff Base Metal Complexes
| Ligand Derived From | Metal Ion | Potential Application |
|---|---|---|
| 5-bromosalicylaldehyde and α-amino acids | Fe(II) | Biological activities |
| Salen-based ligands | Mn(III) | Asymmetric epoxidation |
Exploration of Fused Pyridine Heterocycles (e.g., Pyrido[2,3-d]pyrimidines, Pyrazolo[3,4-b]pyridines)
The fusion of a second heterocyclic ring to the this compound framework gives rise to a variety of fused pyridine heterocycles, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines. These bicyclic systems have attracted significant interest due to their presence in numerous biologically active molecules. The synthesis of these fused heterocycles often involves multi-component reactions where the aminopyridine derivative is reacted with other building blocks to construct the new ring system.
For example, the condensation of 5-aminopyrazoles with various reagents can lead to the formation of pyrazolo[3,4-b]pyridines. frontiersin.org The reaction conditions, including the choice of solvent and catalyst, can influence the final product. frontiersin.org Similarly, the reaction of 2-cyano-N-(pyrid-2-yl)acetamide with various reagents has been shown to produce a range of fused pyridine systems, including 1,2,4-triazolo[5,1-c] nih.govresearchgate.netscience.govtriazines and pyrido[1,2-a]pyrimidines. scispace.com The development of efficient synthetic methods for these fused heterocycles is an ongoing area of research. frontiersin.orgmdpi.com
Halogenated and Alkylated Derivatives
The introduction of halogen atoms and alkyl groups onto the pyridine ring or its substituents can significantly impact the physicochemical properties of this compound and its analogues. Halogenation, for instance, can alter the electronic nature of the molecule and enhance its lipophilicity, which can be crucial for its interaction with biological targets. nih.gov
Alkylation, the addition of alkyl groups, can also modify the steric and electronic properties of the parent compound. For example, the reduction of pyridinecarboxamides with certain reducing agents can yield the corresponding methylpyridines. clockss.org The synthesis of halogenated and alkylated derivatives often involves standard organic chemistry transformations, such as electrophilic aromatic substitution or nucleophilic substitution reactions.
Analogues with Modified Side Chains and Substituents
Beyond the core heterocyclic structure, modifications to the side chains and substituents of this compound have been explored to create a wide range of analogues. These modifications can involve altering the length, branching, or functional groups of the side chains, as well as introducing different substituents at various positions on the pyridine ring.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-cyano-N-(pyrid-2-yl)acetamide |
| 5-aminopyrazoles |
| Pyridinecarboxamides |
| (6-(Aminomethyl)pyridin-3-yl)methanol |
| 6-(Aminomethyl)-5-methylpyridin-3-ol |
| Pyrido[2,3-d]pyrimidines |
| Pyrazolo[3,4-b]pyridines |
| 1,2,4-triazolo[5,1-c] nih.govresearchgate.netscience.govtriazines |
| Pyrido[1,2-a]pyrimidines |
| 5-bromosalicylaldehyde |
| 3,3′-thiodipropionic acid-bis(4-amino-5-ethylimino-2,3-dimethyl-1-phenyl-3-pyrazoline |
| Salen-based ligands |
Advanced Analytical Methodologies for Research on Aminopyridinols
Chromatographic Separation Techniques
Chromatographic techniques are fundamental to the separation and analysis of 5-Amino-6-methylpyridin-3-ol from reaction mixtures and for purity assessment. The selection of the appropriate chromatographic method is contingent on the specific analytical goal, whether it be for monitoring the progress of a reaction or for the precise quantification of the compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of this compound, offering high resolution and sensitivity for both purity determination and quantitative measurements. While specific validated methods for this exact compound are not extensively detailed in publicly available literature, general principles of reverse-phase HPLC are applicable.
A typical HPLC method for a compound like this compound would involve a C18 column as the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or sodium dihydrogen phosphate) and an organic solvent like methanol (B129727) or acetonitrile. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of the target compound from any impurities or byproducts. nih.gov Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits maximum absorbance. nih.gov For structurally related pyridinol derivatives, UV detection is often performed around 210-254 nm. nih.gov
Table 1: Illustrative HPLC Parameters for Aminopyridinol Analysis
| Parameter | Typical Setting |
|---|---|
| Stationary Phase | C18 Reverse-Phase Column (e.g., Agilent Zorbax Eclipse) nih.gov |
| Mobile Phase A | Aqueous Buffer (e.g., 25 mM Ammonium Acetate, pH 4.2) nih.gov |
| Mobile Phase B | Methanol or Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min nih.gov |
| Detection | UV at 210-254 nm nih.gov |
| Column Temperature | Ambient |
This table represents a general methodology for related compounds, as specific data for this compound is limited in published research.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is an invaluable technique for the rapid and efficient monitoring of chemical reactions that produce or involve this compound. Its simplicity and speed allow chemists to quickly assess the progress of a reaction by observing the consumption of starting materials and the formation of the product.
In a typical TLC setup, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is commonly coated with silica (B1680970) gel (the stationary phase). The plate is then placed in a developing chamber containing a suitable solvent system (the mobile phase). The choice of the mobile phase is crucial and is determined empirically to achieve good separation between the starting materials, the product, and any intermediates or byproducts. A common mobile phase for polar compounds like aminopyridinols might be a mixture of a non-polar solvent (like ethyl acetate) and a polar solvent (like methanol). After the solvent front has moved up the plate, the plate is visualized, typically under UV light, to reveal the separated spots. The relative positions of the spots (Rf values) indicate the progress of the reaction.
Integrated Analytical Platforms for Complex Mixture Analysis
The analysis of this compound in complex biological or environmental matrices often requires more than a single analytical technique. Integrated analytical platforms, which couple the high-resolution separation power of chromatography with the detailed structural information from mass spectrometry (MS), are essential in these cases.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful integrated technique. After separation of the components of a mixture by HPLC, the eluent is directed into a mass spectrometer. The mass spectrometer provides mass-to-charge ratio (m/z) data for the eluted compounds, which allows for their identification and confirmation. For this compound (molecular formula C₆H₈N₂O), the expected mass of the protonated molecule [M+H]⁺ would be approximately 125.07. uni.lu Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can provide further structural details by fragmenting the parent ion and analyzing the resulting daughter ions. This level of detail is crucial for distinguishing between isomers and for the confident identification of the compound in a complex sample. Predicted collision cross-section (CCS) values, which are a measure of the ion's shape in the gas phase, can also aid in identification when compared against a database. uni.lu
Table 2: Compound Information for this compound
| Compound Name |
|---|
| This compound |
| Pyridoxine (B80251) |
| 2-Amino-5-bromo-3-methylpyridine |
| Methanol |
| Acetonitrile |
| Ethyl acetate |
| Ammonium acetate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
